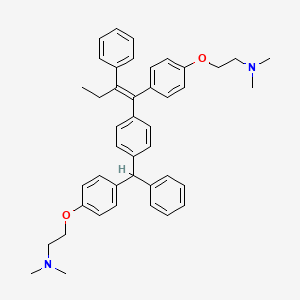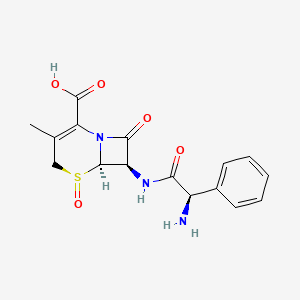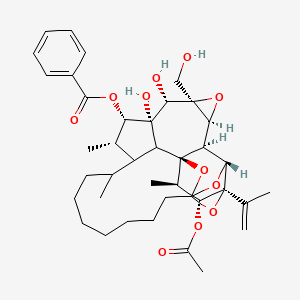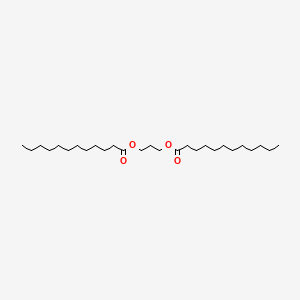
(3-Decyloxy-2-hydroxypropyl)bis(2-hydroxyethyl)methylammonium methyl sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Decyloxy-2-hydroxypropyl)bis(2-hydroxyethyl)methylammonium methyl sulphate is a quaternary ammonium compound with the molecular formula C19H43NO8S and a molecular weight of 445.61162 . This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Decyloxy-2-hydroxypropyl)bis(2-hydroxyethyl)methylammonium methyl sulphate typically involves the reaction of 3-decyloxy-2-hydroxypropylamine with bis(2-hydroxyethyl)methylamine in the presence of methyl sulphate. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The raw materials are fed into the reactor, and the product is continuously extracted and purified using techniques such as distillation and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
(3-Decyloxy-2-hydroxypropyl)bis(2-hydroxyethyl)methylammonium methyl sulphate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form primary or secondary amines.
Substitution: The quaternary ammonium group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl^-, Br^-) and alkoxides (RO^-) are commonly used.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted quaternary ammonium compounds.
Wissenschaftliche Forschungsanwendungen
(3-Decyloxy-2-hydroxypropyl)bis(2-hydroxyethyl)methylammonium methyl sulphate is used in various scientific research applications, including:
Chemistry: As a surfactant in the synthesis of nanoparticles and in catalysis.
Biology: In cell culture media to enhance cell growth and viability.
Medicine: As an antimicrobial agent in disinfectants and antiseptics.
Industry: In the formulation of detergents, emulsifiers, and fabric softeners.
Wirkmechanismus
The mechanism of action of (3-Decyloxy-2-hydroxypropyl)bis(2-hydroxyethyl)methylammonium methyl sulphate involves its interaction with cell membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to cell lysis and death. This compound targets microbial cell membranes, making it effective as an antimicrobial agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Dodecyloxy-2-hydroxypropyl)bis(2-hydroxyethyl)methylammonium methyl sulphate: Similar structure but with a longer alkyl chain.
(3-Octyloxy-2-hydroxypropyl)bis(2-hydroxyethyl)methylammonium methyl sulphate: Similar structure but with a shorter alkyl chain.
Uniqueness
(3-Decyloxy-2-hydroxypropyl)bis(2-hydroxyethyl)methylammonium methyl sulphate is unique due to its optimal alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties, making it an effective surfactant and antimicrobial agent .
Eigenschaften
CAS-Nummer |
70776-67-9 |
|---|---|
Molekularformel |
C19H43NO8S |
Molekulargewicht |
445.6 g/mol |
IUPAC-Name |
(3-decoxy-2-hydroxypropyl)-bis(2-hydroxyethyl)-methylazanium;methyl sulfate |
InChI |
InChI=1S/C18H40NO4.CH4O4S/c1-3-4-5-6-7-8-9-10-15-23-17-18(22)16-19(2,11-13-20)12-14-21;1-5-6(2,3)4/h18,20-22H,3-17H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
MGFFHPDZTAEYPJ-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCOCC(C[N+](C)(CCO)CCO)O.COS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


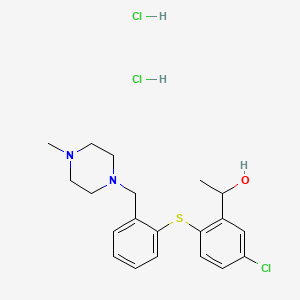

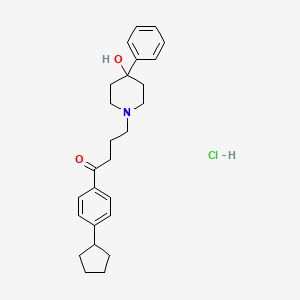
![8-butyl-3,8,10,15-tetrazatricyclo[9.4.0.02,7]pentadeca-1(11),2(7),3,5,12,14-hexaen-9-one;hydrochloride](/img/structure/B12783156.png)
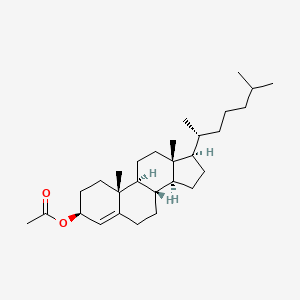
![3-[4-(5-chloro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-ol;oxalic acid](/img/structure/B12783170.png)
